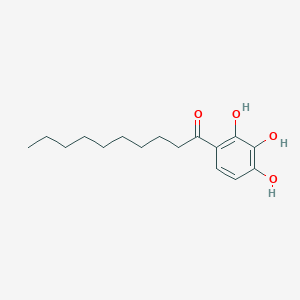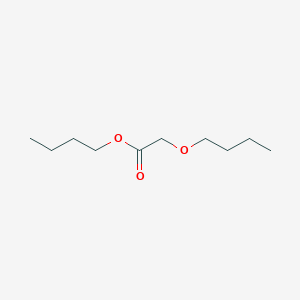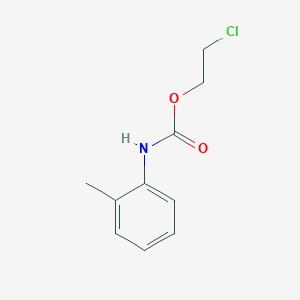
2-Chloroethyl o-tolylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloroethyl o-tolylcarbamate is an organic compound with the molecular formula C10H12ClNO2 It is a carbamate derivative, where the carbamate group is bonded to a 2-chloroethyl group and an o-tolyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Chloroethyl o-tolylcarbamate can be synthesized through the reaction of o-toluidine with 2-chloroethyl chloroformate. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often involve maintaining a low temperature to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters, such as temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloroethyl o-tolylcarbamate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield o-toluidine and 2-chloroethanol.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding carbamate derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Major Products Formed
Nucleophilic substitution: Substituted carbamates.
Hydrolysis: o-Toluidine and 2-chloroethanol.
Oxidation: Oxidized carbamate derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloroethyl o-tolylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.
Wirkmechanismus
The mechanism of action of 2-chloroethyl o-tolylcarbamate involves the interaction of the carbamate group with biological targets. The compound can inhibit the activity of enzymes by carbamoylation of the active site. This inhibition can disrupt various biochemical pathways, leading to the observed biological effects. The molecular targets include enzymes involved in neurotransmission and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloroethyl carbamate: Similar structure but lacks the o-tolyl group.
Ethyl carbamate: Contains an ethyl group instead of the 2-chloroethyl group.
Methyl carbamate: Contains a methyl group instead of the 2-chloroethyl group.
Uniqueness
2-Chloroethyl o-tolylcarbamate is unique due to the presence of both the 2-chloroethyl and o-tolyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the o-tolyl group enhances its lipophilicity, which can influence its biological activity and solubility in organic solvents.
Eigenschaften
CAS-Nummer |
90869-76-4 |
|---|---|
Molekularformel |
C10H12ClNO2 |
Molekulargewicht |
213.66 g/mol |
IUPAC-Name |
2-chloroethyl N-(2-methylphenyl)carbamate |
InChI |
InChI=1S/C10H12ClNO2/c1-8-4-2-3-5-9(8)12-10(13)14-7-6-11/h2-5H,6-7H2,1H3,(H,12,13) |
InChI-Schlüssel |
PIOZIBLZIUQMLU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1NC(=O)OCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


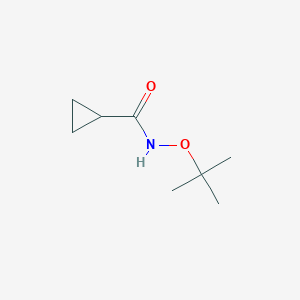
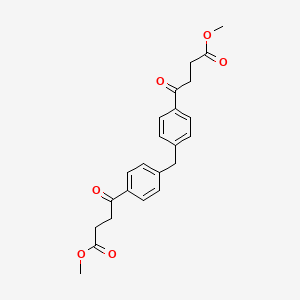

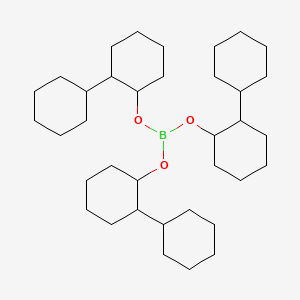

![7,7-Dichloro-2,3,4,5-tetramethylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B11962035.png)
![2-[2-(Diethylamino)ethyl]-3-methyl-2-phenylpentanenitrile](/img/structure/B11962036.png)

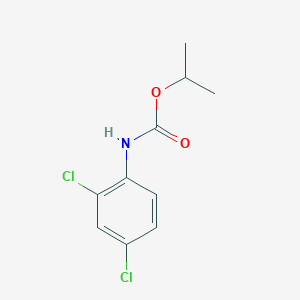
![3-(benzenesulfonyl)-1-[(oxolan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B11962042.png)

![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11962047.png)
